D-Fructose-6-13C

Vue d'ensemble

Description

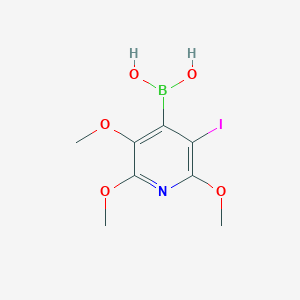

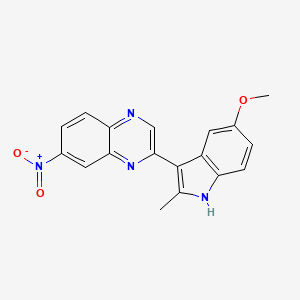

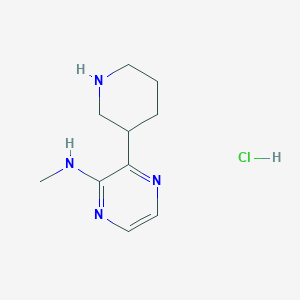

D-Fructose-6-13C is a stable isotope of D-Fructose . It is a naturally occurring monosaccharide found in many plants . The empirical formula is 13CC5H12O6 and the molecular weight is 181.15 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OCC(C@HO)O)O)=O . The molecular formula is C513CH12O6 .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 181.15 . The optical activity is [α]20/D -93.5°, c = 2 in H2O (trace NH4OH) .Applications De Recherche Scientifique

Metabolism in Hepatocytes

- Study Focus : Investigation of the metabolism of D-Fructose-6-13C in rat liver cells, highlighting its role in glucose and lactate production.

- Key Findings : This research provided insights into the conversion of this compound to glucose and lactate in hepatocytes, emphasizing the roles of fructokinase and hexokinase isoenzymes in the phosphorylation of D-fructose (Malaisse et al., 2004).

Tautomeric Composition Analysis

- Study Focus : Examining the tautomeric composition of this compound phosphates using nuclear magnetic resonance.

- Key Findings : The study provided a detailed analysis of the equilibrium composition of this compound phosphates, contributing to a better understanding of the tautomeric specificity of phosphofructokinase (Koerner et al., 1973).

Phosphoglucoisomerase Study

- Study Focus : Investigating the specificity of phosphoglucoisomerase towards this compound using NMR spectroscopy.

- Key Findings : The research highlighted the enzyme's specificity towards the beta-anomer of this compound, providing insights into the isomerization process in glycolysis (Willem et al., 1992).

Glucose Metabolism in Erythrocytes

- Study Focus : Using this compound to explore glucose metabolism pathways in human erythrocytes.

- Key Findings : The study demonstrated the ability of 13C-NMR spectroscopy to measure fluxes through various metabolic pathways, enhancing understanding of glucose metabolism in erythrocytes (Schrader et al., 1993).

Metabolic Fluxes in Microorganisms

- Study Focus : Assessing carbon metabolism in Streptomyces parvulus using this compound.

- Key Findings : This research provided valuable data on the intracellular metabolic pathways in microorganisms, highlighting the roles of fructokinase and transaldolase activities (Inbar & Lapidot, 1991).

Phosphofructokinase Activation Factor

- Study Focus : Exploring the structure and function of the activation factor for phosphofructokinase using this compound.

- Key Findings : The study identified D-Fructose-2,6-P2 as the activation factor, providing insights into the regulation of glycolysis (Uyeda et al., 1981).

Pentose Phosphate Pathway Analysis

- Study Focus : Investigating the non-oxidative pentose phosphate pathway in human erythrocytes using this compound.

- Key Findings : The use of 13C-NMR spectroscopy in this study allowed for detailed analysis of the pentose phosphate pathway, enhancing understanding of erythrocyte metabolism (Berthon et al., 1993).

Glycolysis in Yeast Cells

- Study Focus : Examining anaerobic glycolysis in yeast cells using this compound.

- Key Findings : This study provided detailed insights into the glycolytic pathway in yeast cells, emphasizing the roles of aldolase and triosephosphate isomerase (den Hollander et al., 1979).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-INQNWKIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745767 | |

| Record name | D-(6-~13~C)Fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312623-94-2 | |

| Record name | D-(6-~13~C)Fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)

![4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid](/img/structure/B1443590.png)